molecular formula C7H8ClNO B13930410 (6-(Chloromethyl)pyridin-3-yl)methanol

(6-(Chloromethyl)pyridin-3-yl)methanol

Cat. No.: B13930410
M. Wt: 157.60 g/mol
InChI Key: CQTLBXLNMBCWJI-UHFFFAOYSA-N
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Description

(6-(Chloromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloromethyl group at the 6th position and a hydroxymethyl group at the 3rd position on the pyridine ring. It is typically a colorless to pale yellow solid that is soluble in water, alcohol, and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Chloromethyl)pyridin-3-yl)methanol can be achieved through several methods. One common approach involves the chloromethylation of 3-hydroxymethylpyridine. This reaction typically uses formaldehyde and hydrochloric acid as reagents under acidic conditions . Another method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions

(6-(Chloromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-(Chloromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-(Chloromethyl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in the activity of enzymes or the expression of genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(Chloromethyl)pyridin-3-yl)methanol is unique due to the presence of both a chloromethyl and a hydroxymethyl group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

[6-(chloromethyl)pyridin-3-yl]methanol

InChI

InChI=1S/C7H8ClNO/c8-3-7-2-1-6(5-10)4-9-7/h1-2,4,10H,3,5H2

InChI Key

CQTLBXLNMBCWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CO)CCl

Origin of Product

United States

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